molecular formula C11H16FNO6 B2927739 Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate CAS No. 1858241-38-9

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate

Cat. No.: B2927739
CAS No.: 1858241-38-9
M. Wt: 277.248
InChI Key: VDUVFIFBSKRSLH-UHFFFAOYSA-N
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Description

“Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate” is a chemical compound with the CAS Number: 1858241-38-9 . It has a molecular weight of 277.25 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 277.25 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Stereoselective Synthesis and Biological Potential

A study describes the stereoselective synthesis of a closely related compound, 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, showcasing its potent and selective action as a group 2 metabotropic glutamate receptor agonist with promising anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002).

Chemical Synthesis and Crystal Structure

Another research effort led to the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, with insights into its crystal structure, providing foundational knowledge for the chemical properties and potential applications of such compounds (Sapnakumari et al., 2014).

Antimicrobial and Antidepressant-like Potential

Further, the exploration of prodrugs for 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid revealed significant antidepressant-like effects and highlighted the potential for improved bioavailability through prodrug strategies, emphasizing the compound's relevance in pharmacological research (Yasuhara et al., 2006).

Antimalarial Activities

The derivatives of Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their antimalarial activities against P. falciparum, showcasing the compound's potential in contributing to antimalarial drug discovery (Ningsanont et al., 2003).

Enantioselective Synthesis

The enantioselective synthesis of ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate highlights the compound's significance in the development of enantiomerically pure substances, a critical aspect in the synthesis of bioactive molecules (Wong et al., 2004).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P280 and P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUVFIFBSKRSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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